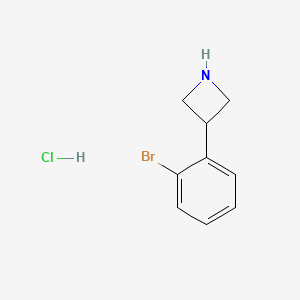
3-ethynyl-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-2-methylbenzoic acid: is an aromatic carboxylic acid with the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol This compound is characterized by the presence of an ethynyl group and a methyl group attached to a benzene ring, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethynyl-2-methylbenzoic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of environmentally benign organoboron reagents and efficient catalysts is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-2-methylbenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Oxidation: Oxidized carboxylic acid derivatives.
Reduction: Reduced alcohol derivatives.
Scientific Research Applications
3-Ethynyl-2-methylbenzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethynyl-2-methylbenzoic acid involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in nucleophilic addition reactions , while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules . These interactions can influence biochemical pathways and cellular processes.
Comparison with Similar Compounds
3-Methylbenzoic acid: Similar structure but lacks the ethynyl group.
2-Methylbenzoic acid: Similar structure but with the methyl group in a different position.
4-Ethynylbenzoic acid: Similar structure but with the ethynyl group in a different position.
Uniqueness: 3-Ethynyl-2-methylbenzoic acid is unique due to the presence of both an ethynyl group and a methyl group on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems .
Properties
CAS No. |
1864647-48-2 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



